molecular formula C7H8F2N2O B13523554 [2-(Difluoromethoxy)phenyl]hydrazine CAS No. 1094442-52-0

[2-(Difluoromethoxy)phenyl]hydrazine

Cat. No.: B13523554
CAS No.: 1094442-52-0
M. Wt: 174.15 g/mol
InChI Key: MQWVYMHEHVXZED-UHFFFAOYSA-N
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Description

[2-(Difluoromethoxy)phenyl]hydrazine is an organic compound with the molecular formula C7H8F2N2O It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further bonded to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Difluoromethoxy)phenyl]hydrazine typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield in large-scale production .

Chemical Reactions Analysis

Types of Reactions

[2-(Difluoromethoxy)phenyl]hydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include azobenzenes, nitroso derivatives, amines, and various substituted phenylhydrazines. These products are often isolated and characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy .

Scientific Research Applications

Chemistry

In chemistry, [2-(Difluoromethoxy)phenyl]hydrazine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and other therapeutic applications .

Medicine

In medicine, this compound derivatives are explored for their potential pharmacological activities. These derivatives can interact with various biological targets, leading to potential treatments for diseases and medical conditions .

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and other advanced materials .

Mechanism of Action

The mechanism of action of [2-(Difluoromethoxy)phenyl]hydrazine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s ability to penetrate biological membranes, while the hydrazine moiety can form reactive intermediates that interact with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity, modulation of receptor function, or induction of cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Difluoromethoxy)phenyl]hydrazine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and biological activity compared to other similar hydrazine derivatives. Additionally, the difluoromethoxy group can influence the compound’s solubility, lipophilicity, and overall pharmacokinetic profile, making it a valuable scaffold for drug discovery and development .

Properties

CAS No.

1094442-52-0

Molecular Formula

C7H8F2N2O

Molecular Weight

174.15 g/mol

IUPAC Name

[2-(difluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C7H8F2N2O/c8-7(9)12-6-4-2-1-3-5(6)11-10/h1-4,7,11H,10H2

InChI Key

MQWVYMHEHVXZED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NN)OC(F)F

Origin of Product

United States

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